Zinquin ethyl ester
Overview
Description
Zinquin ethyl ester is a fluorescent derivative of Zinquin, primarily used as a zinc ion fluorophore. It is a cell-permeable, lipophilic compound that can penetrate cell membranes and is sensitive to zinc ions. When combined with zinc ions in the presence of calcium and magnesium ions, it produces a blue fluorescence, making it a valuable tool for detecting and monitoring intracellular zinc levels .
Mechanism of Action
Target of Action
Zinquin Ethyl Ester is primarily targeted towards zinc ions (Zn2+) in the cytosol of cells . Zinc is an essential micronutrient that plays crucial roles in numerous biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
this compound is a quinolone-based fluorescent probe that is lipophilic and zinc-sensitive . It penetrates cell membranes and, once inside the cell, it interacts with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence . This fluorescence, which is excited at 368nm and emits at 490nm, allows for the detection and monitoring of changes in intracellular concentrations of Zn2+ .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon entering cells, this compound is hydrolyzed by cytosolic esterases into Zinquin, which carries a negative charge . This prevents its efflux across the plasma membrane, thereby enhancing its bioavailability within the cell .
Result of Action
The primary result of this compound’s action is the detection and monitoring of intracellular Zn2+ concentrations . By producing a blue fluorescence upon binding to Zn2+, it allows for the visualization of Zn2+ in cells . This can be particularly useful in research settings, where understanding the role of zinc in cellular processes is of interest.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other divalent cations such as Ca2+ and Mg2+ is necessary for the compound to bind to Zn2+ and produce fluorescence . Additionally, the compound’s ability to penetrate cell membranes and remain within cells can be affected by factors such as the lipid composition of the cell membrane and the activity of esterases
Biochemical Analysis
Biochemical Properties
Zinquin Ethyl Ester plays a significant role in biochemical reactions. It interacts with zinc ions (Zn2+) in the presence of calcium (Ca2+) and magnesium (Mg2+) ions to produce blue fluorescence . This interaction allows this compound to serve as a fluorescent probe for cytosolic zinc .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection and monitoring of intracellular zinc fluxes . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. Specifically, it binds with Zn2+ in the presence of Ca2+ and Mg2+ . This binding interaction results in the production of blue fluorescence, which can be used to monitor changes in gene expression and enzyme activity related to zinc homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily, making it suitable for long-term studies of cellular function . Its ability to penetrate cell membranes allows it to remain within cells for extended periods, providing a continuous indication of intracellular zinc levels .
Metabolic Pathways
This compound is involved in the metabolic pathways related to zinc homeostasis. It interacts with Zn2+, an essential cofactor for many enzymes . The binding of this compound to Zn2+ can affect metabolic flux and metabolite levels by influencing the activity of these zinc-dependent enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues by diffusing across cell membranes due to its lipophilic nature . Once inside the cell, it is retained by the action of cytosolic esterases, which cleave the ethyl ester group and prevent its efflux across the plasma membrane .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol, where it serves as a fluorescent probe for zinc . Its activity and function within the cell are influenced by its ability to bind with Zn2+ and produce fluorescence, providing a visual indication of intracellular zinc levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinquin ethyl ester involves the reaction of Zinquin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high throughput. The compound is produced under strict quality control measures to meet the required purity standards for scientific research .
Types of Reactions:
Complexation: this compound undergoes complexation reactions with zinc ions, forming a stable complex that emits blue fluorescence.
Common Reagents and Conditions:
Complexation: Zinc ions (Zn²⁺), calcium ions (Ca²⁺), and magnesium ions (Mg²⁺) in aqueous solutions.
Hydrolysis: Cytosolic esterases within living cells.
Major Products:
Complexation: Blue fluorescent complex of this compound and zinc ions.
Hydrolysis: Zinquin, the parent compound.
Scientific Research Applications
Zinquin ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to detect and quantify zinc ions in various chemical reactions and environments.
Biology: Employed in cell biology to monitor intracellular zinc levels and study zinc homeostasis in living cells.
Medicine: Utilized in medical research to investigate the role of zinc in various physiological and pathological processes, including apoptosis and neurodegenerative diseases.
Industry: Applied in the development of diagnostic assays and imaging techniques for detecting zinc-related abnormalities .
Comparison with Similar Compounds
Zinquin: The parent compound of Zinquin ethyl ester, used for similar applications but less cell-permeable.
TSQ (N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide): Another zinc ion fluorophore with similar properties but different excitation and emission wavelengths.
FluoZin-3: A zinc-sensitive fluorescent dye with higher sensitivity and different spectral properties .
Uniqueness of this compound: this compound is unique due to its high cell permeability and ability to be retained within cells after hydrolysis. This property makes it particularly useful for long-term monitoring of intracellular zinc levels, providing more accurate and reliable data compared to other zinc ion fluorophores .
Properties
IUPAC Name |
ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASTCXJTDRDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171164 | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181530-09-6 | |
Record name | Zinquin ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINQUIN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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